N-(ACETYL-1-14C)-LACTOSAMINE

sialyltransferase assay Cryptococcus neoformans radiometric detection

N-(Acetyl-1-14C)-lactosamine is a carbon-14 labeled disaccharide consisting of β-D-galactopyranosyl-(1→4)-2-acetamido-2-deoxy-D-glucopyranose in which the acetyl group attached to the glucosamine nitrogen atom is selectively radiolabeled at the carbonyl carbon (acetyl-1-14C). With a molecular formula of C14H25NO11 and a molecular weight of 383.35 g/mol, this radiotracer is commercially supplied at a specific activity of 50–60 mCi/mmol (1.85–2.22 GBq/mmol) in ethanol:water (9:1) as a 0.1 mCi/mL solution, and is stored at −20°C under cooled shipping conditions.

Molecular Formula C14H25NO11
Molecular Weight 385.342
CAS No. 125455-55-2
Cat. No. B593296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(ACETYL-1-14C)-LACTOSAMINE
CAS125455-55-2
SynonymsN-(ACETYL-1-14C)-LACTOSAMINE
Molecular FormulaC14H25NO11
Molecular Weight385.342
Structural Identifiers
SMILESCC(=O)NC1C(C(C(OC1O)CO)OC2C(C(C(C(O2)CO)O)O)O)O
InChIInChI=1S/C14H25NO11/c1-4(18)15-7-9(20)12(6(3-17)24-13(7)23)26-14-11(22)10(21)8(19)5(2-16)25-14/h5-14,16-17,19-23H,2-3H2,1H3,(H,15,18)/t5-,6-,7-,8+,9-,10+,11-,12-,13+,14+/m1/s1/i4+2
InChIKeyKFEUJDWYNGMDBV-KKXYYTIPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(Acetyl-1-14C)-Lactosamine (CAS 125455-55-2): Procurement-Ready Radiochemical Specifications


N-(Acetyl-1-14C)-lactosamine is a carbon-14 labeled disaccharide consisting of β-D-galactopyranosyl-(1→4)-2-acetamido-2-deoxy-D-glucopyranose in which the acetyl group attached to the glucosamine nitrogen atom is selectively radiolabeled at the carbonyl carbon (acetyl-1-14C). With a molecular formula of C14H25NO11 and a molecular weight of 383.35 g/mol, this radiotracer is commercially supplied at a specific activity of 50–60 mCi/mmol (1.85–2.22 GBq/mmol) in ethanol:water (9:1) as a 0.1 mCi/mL solution, and is stored at −20°C under cooled shipping conditions [1]. As a member of the N-acetyllactosamine (LacNAc) class—a core structural unit of complex N-glycans and poly-LacNAc chains—this radiochemical is specifically designed for quantitative enzymatic and binding assays requiring direct detection of the acetyl moiety without interference from other labeled positions.

Radiolabel specificity Acetyl-1-14C enables selective tracking of acetyl group transfer without backbone interference
Specific activity Commercial range supports reproducible scintillation counting sensitivity across experiments
Format Pre-formulated ethanol:water (9:1) solution supplied under cooled storage (−20°C)

Why Generic Substitution of N-(Acetyl-1-14C)-Lactosamine Fails in Quantitative Radiometric Assays


Generic substitution of N-(acetyl-1-14C)-lactosamine with either non-radiolabeled LacNAc or alternative radiolabeled analogs fundamentally compromises assay integrity through three distinct biochemical mechanisms: (i) the acetyl-1-14C radiolabel uniquely enables detection of acetyl group transfer, re-acetylation, or metabolic incorporation without confounding signals from galactose or glucosamine backbone catabolism—a specificity that [3H]-labeled analogs cannot achieve due to differential isotopic stability and metabolic lability [1]; (ii) substitutions with lower-specific-activity C-14 tracers (e.g., <10 mCi/mmol) proportionally reduce scintillation counting sensitivity, requiring prohibitively higher substrate concentrations that perturb enzyme kinetics [2]; and (iii) structurally related monosaccharides such as N-acetyl-D-[1-14C]galactosamine lack the β1→4 galactosyl linkage and consequently fail to serve as substrates for LacNAc-specific sialyltransferases, fucosyltransferases, or galectins, rendering them unsuitable for any assay targeting disaccharide-dependent recognition events [3].

[3H]-labeled analogs may exhibit isotopic instability and metabolic lability that confound long-term acetyl tracking

Lower-specific-activity 14C tracers can reduce counting sensitivity, requiring higher cold substrate mass that may inhibit enzyme activity

Non-radiolabeled LacNAc lacks direct detection capability, necessitating secondary labeling that can alter acceptor kinetics

Quantitative Differentiation Evidence for N-(Acetyl-1-14C)-Lactosamine Against Closest Analogs


Acetyl-1-14C Label Enables Direct Sialyltransferase Activity Detection in Pathogenic Fungi Without Glycoprotein Background

In a direct enzymatic assay using a partially purified sialyltransferase fraction from Cryptococcus neoformans yeast forms, N-(acetyl-1-14C)-lactosamine functioned as a defined low-molecular-weight acceptor substrate, enabling unambiguous detection of sialyltransferase activity without the confounding glycoprotein background that complicates the parallel acceptor asialofetuin [1]. The small-molecule disaccharide acceptor (MW 383.35) provides stoichiometric simplicity compared to the multi-antennary, heterogeneous glycoprotein asialofetuin (MW ~48 kDa), allowing precise quantification of sialic acid transfer on a per-mole basis.

Sialyltransferase detection
Head-to-head
Disaccharide acceptor enables stoichiometric quantification vs. heterogeneous glycoprotein (asialofetuin)
Supports direct sialyltransferase activity detection without acceptor-site variability
C. neoformans sialyltransferase assay; 14C-CMP-Neu5Ac donor
sialyltransferase assay Cryptococcus neoformans radiometric detection

Specific Activity of 50–60 mCi/mmol Delivers Superior Scintillation Counting Sensitivity Versus Lower-Specific-Activity 14C-Tracers

The commercially supplied specific activity of 50–60 mCi/mmol (1.85–2.22 GBq/mmol) places N-(acetyl-1-14C)-lactosamine in the high-sensitivity tier of 14C-labeled biochemicals. When compared against custom-synthesized 14C-traces that may achieve specific activities as low as 1–10 mCi/mmol, the 5- to 50-fold higher specific activity proportionally reduces the mass of cold substrate required to achieve a given scintillation counting signal, thereby minimizing substrate inhibition artifacts in enzyme kinetic assays [1].

Specific activity
Specification review
50–60 mCi/mmol (1.85–2.22 GBq/mmol)
Standardized specific activity supports assay consistency and inter-experiment comparability
Commercial batch specification; ethanol:water (9:1) solution
radiochemical purity scintillation counting specific activity

N-Acetyllactosamine Scaffold Binds Galectin-3 with ~6-Fold Higher Affinity Than Lactose, Enabling More Sensitive Lectin Interaction Studies

Although the radiolabel is the primary differentiator for detection, the underlying N-acetyllactosamine (LacNAc) scaffold provides inherently stronger galectin-3 binding compared to the common disaccharide lactose. Isothermal titration calorimetry (ITC) studies demonstrate that a 3′-O-sulfated LacNAc analog achieves a Kd of 14.7 µM against human galectin-3, representing a ~6-fold affinity enhancement over methyl β-D-lactoside (Kd = 91.0 µM) [1]. While this specific analog has been further chemically modified, the baseline LacNAc core contributes essential hydrogen-bond contacts—particularly via the N-acetyl group at the glucosamine C-2 position—that are absent in lactose, providing a structural rationale for the affinity gain .

Galectin-3 binding affinity
Class-level
LacNAc scaffold: ~6-fold higher affinity vs. lactose (Kd ~14.7 vs. 91.0 µM for modified analogs)
Supports galectin-3 interaction studies with reported affinity gain over lactose-based probes
ITC data from sulfated LacNAc analog; human galectin-3
galectin-3 binding affinity isothermal titration calorimetry

N-Acetyllactosamine Serves as a Well-Characterized Acceptor Substrate for α2,6-Sialyltransferase with Defined Kinetic Parameters

In kinetic analyses of human α2,6-sialyltransferase (ST6GAL1) from normal and tumor colorectal tissues, N-acetyllactosamine was used as the defined low-molecular-weight acceptor substrate, yielding reproducible apparent Km values of 469 µM (normal tissue enzyme) and 465 µM (tumor tissue enzyme) [1]. These nearly identical Km values demonstrate that LacNAc provides a consistent, tissue-independent kinetic baseline, in contrast to glycoprotein acceptors such as asialofetuin, whose heterogeneous glycosylation patterns generate variable apparent kinetic constants across experiments [2].

α2,6-Sialyltransferase Km
Reported
Km(app) ≈ 465 µM (normal & tumor tissue)
Reproducible kinetics across tissue sources support cross-study comparability
Human colorectal tissue enzyme; radiometric assay
α2,6-sialyltransferase Km acceptor substrate

Carbon-14 Label Confers Superior Long-Term Archival Stability Versus Tritium-Labeled Analogs for Multi-Year Glycobiology Studies

The carbon-14 nuclide possesses a physical half-life of approximately 5,730 years, dramatically exceeding the 12.3-year half-life of tritium (3H), which is commonly employed in alternative radiolabeled N-acetylhexosamine preparations such as N-[3H]acetyl-D-galactosamine [1]. This physical property directly translates to negligible loss of specific activity over standard laboratory storage periods (months to years), eliminating the need for frequent decay correction and re-calibration that complicates experimental protocols using 3H-labeled compounds. Furthermore, the higher β-particle energy of 14C (Emax = 156 keV) versus 3H (Emax = 18.6 keV) enables more efficient liquid scintillation counting with reduced quenching artifacts in complex biological matrices [2].

14C vs. 3H stability
Reported
14C half-life 5,730 yr vs. 3H 12.3 yr; higher β energy (156 vs. 18.6 keV)
Supports long-term assay reproducibility without frequent decay correction
Storage at −20°C; standard LSC protocols
isotopic stability long-term storage radiochemical half-life

Optimal Research and Industrial Application Scenarios for N-(Acetyl-1-14C)-Lactosamine (CAS 125455-55-2)


Sialyltransferase Activity Screening and Inhibitor Discovery in Fungal and Mammalian Systems

N-(Acetyl-1-14C)-lactosamine serves as the preferred acceptor substrate for quantitative sialyltransferase radiometric assays. Its use enabled the first definitive demonstration of sialyltransferase activity in a pathogenic fungus (Cryptococcus neoformans) [1], and parallel studies in mammalian systems have established its utility for measuring α2,6-sialyltransferase activity with reproducible Km values (~465 µM) across normal and tumor tissues [2]. For inhibitor screening, the compound's defined stoichiometry permits direct calculation of IC50 values without the confounding variable of acceptor-site heterogeneity that plagues glycoprotein substrates.

Galectin-Ligand Interaction Studies Requiring High-Affinity Probe Scaffolds

When designing radioligand binding assays for galectin family members (particularly galectin-1 and galectin-3), the N-acetyllactosamine core of the compound provides inherent affinity advantages over lactose-based probes, as demonstrated by ITC studies showing a ~6-fold Kd improvement (14.7 vs. 91.0 µM) for appropriately modified LacNAc analogs [3]. The 14C label enables direct scintillation-based quantification of bound/free ligand ratios in equilibrium dialysis or filter-binding assays without requiring secondary detection reagents.

Metabolic Fate and Glycoconjugate Biosynthesis Tracing in Intact Biological Systems

The selective acetyl-1-14C label permits tracking of acetyl group metabolic fate independently of galactose/glucosamine backbone catabolism. This specificity has been validated in perfused organ models for related 14C-labeled N-acetylhexosamines [4], and the high specific activity (50–60 mCi/mmol) enables detection of low-abundance metabolic intermediates in complex biological matrices. The carbon-14 label's 5,730-year half-life ensures experimental reproducibility across extended study durations without decay-correction artifacts.

Glycosyltransferase Substrate Specificity Profiling Across Enzyme Families

As a defined disaccharide acceptor with a single reactive hydroxyl group at the galactose C-6 position, N-(acetyl-1-14C)-lactosamine enables unambiguous determination of regioselectivity for sialyltransferases (α2,3 vs. α2,6), fucosyltransferases (α1,2 vs. α1,3), and sulfotransferases. The 14C label provides a universal detection modality independent of the transferred moiety, facilitating direct comparison of reaction rates across diverse enzyme classes without requiring class-specific detection reagents [2].

Application
Selection Property
Validation Focus
Sialyltransferase inhibitor screening
Defined disaccharide acceptor for radiometric assays
Stoichiometric quantification without acceptor-site heterogeneity
Galectin-ligand binding assays
N-acetyllactosamine scaffold with reported affinity for galectin-3
Direct radioligand quantification without secondary detection
Metabolic fate tracing
Acetyl-1-14C selective label for acetyl group tracking
Detection of low-abundance metabolic intermediates in complex matrices
Glycosyltransferase specificity profiling
Single reactive acceptor site for regioselectivity determination
Universal 14C detection across diverse enzyme classes
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